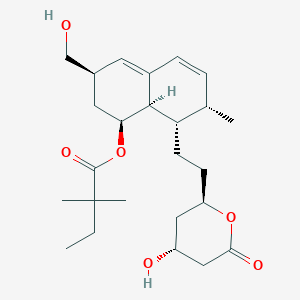

6'-Hydroxymethyl Simvastatin

Description

BenchChem offers high-quality 6'-Hydroxymethyl Simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Hydroxymethyl Simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6'-Hydroxymethyl Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Hydroxymethyl Simvastatin is a primary active metabolite of Simvastatin, a widely prescribed medication for the treatment of hypercholesterolemia.[1] As a semi-synthetic derivative of lovastatin, Simvastatin itself is a prodrug that is converted in vivo to its active β-hydroxy acid form, which competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] The metabolic conversion of Simvastatin to 6'-Hydroxymethyl Simvastatin is a crucial aspect of its pharmacological activity, and understanding the chemical properties of this metabolite is paramount for researchers in drug metabolism, pharmacokinetics, and new drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 6'-Hydroxymethyl Simvastatin, offering a valuable resource for scientists in the field.

Chemical Structure and Physicochemical Properties

6'-Hydroxymethyl Simvastatin, with the chemical formula C25H38O6 and a molecular weight of approximately 434.57 g/mol , is structurally similar to Simvastatin, with the key difference being the presence of a hydroxyl group on the 6'-methyl group of the hexahydronaphthalene ring system.[4][5][6] This hydroxylation is a result of metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5. The introduction of this polar hydroxyl group influences the molecule's physicochemical properties, including its solubility and chromatographic behavior.

Like its parent compound, 6'-Hydroxymethyl Simvastatin can exist in two forms: a lactone and an open-ring β-hydroxy acid. The hydroxy acid is the pharmacologically active form that inhibits HMG-CoA reductase.[7] The equilibrium between the lactone and hydroxy acid forms is pH-dependent.

A summary of the key physicochemical properties of 6'-Hydroxymethyl Simvastatin is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C25H38O6 | [4][5][6] |

| Molecular Weight | 434.57 g/mol | [4][5][6] |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | [5] |

| CAS Number | 114883-29-3 | [4][5][6] |

| Melting Point | 77-80°C | [4] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. | [4] |

| Appearance | Pale Beige to Brown Solid | [6] |

Synthesis and Purification

The synthesis of 6'-Hydroxymethyl Simvastatin can be approached through both chemical and biological methods. While detailed, publicly accessible protocols for its chemical synthesis are limited, a "novel and practical synthesis" has been reported, though the specifics are not widely available.[8] A representative synthetic approach would likely involve a multi-step process starting from a precursor molecule, potentially Simvastatin itself, and introducing the hydroxyl group through a regioselective oxidation reaction.

Alternatively, bioconversion methods offer an alternative route. For instance, the sodium salt of Simvastatin can be biotransformed by certain microorganisms to yield 6'-Hydroxymethyl Simvastatin.

Representative Chemical Synthesis Workflow:

A conceptual workflow for the chemical synthesis of 6'-Hydroxymethyl Simvastatin.

Purification:

Regardless of the synthetic method, purification is a critical step to obtain 6'-Hydroxymethyl Simvastatin of high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the purification of statins and their metabolites. A typical purification protocol would involve:

-

Column: A preparative C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength of approximately 238 nm.

-

Fraction Collection: Fractions corresponding to the 6'-Hydroxymethyl Simvastatin peak are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield the purified compound.

Analytical Characterization

The structural elucidation and quantification of 6'-Hydroxymethyl Simvastatin rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the hexahydronaphthalene ring system, the lactone ring, the dimethylbutyrate side chain, and the newly introduced hydroxymethyl group. The protons of the hydroxymethyl group (CH₂OH) would likely appear as a multiplet in the 3.5-4.0 ppm region. The presence of this signal, along with the corresponding loss of a methyl singlet from the parent Simvastatin spectrum, would be a key indicator of successful synthesis.

-

¹³C NMR: The ¹³C NMR spectrum would show a signal for the carbon of the hydroxymethyl group, typically in the range of 60-70 ppm. The other carbon signals would be similar to those of Simvastatin, with minor shifts due to the electronic effect of the new hydroxyl group.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of 6'-Hydroxymethyl Simvastatin. The expected exact mass would be 434.2668 for the molecular formula C25H38O6. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, including:

-

A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl groups.

-

A strong C=O stretching band around 1730 cm⁻¹ corresponding to the ester and lactone carbonyl groups.

-

C-H stretching bands in the 2800-3000 cm⁻¹ region.

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for the quantification of 6'-Hydroxymethyl Simvastatin. A validated HPLC method is crucial for accurate analysis in research and quality control settings.

Detailed Experimental Protocol for HPLC Analysis:

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 238 nm.[8]

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6'-Hydroxymethyl Simvastatin reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing 6'-Hydroxymethyl Simvastatin in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the 6'-Hydroxymethyl Simvastatin peak based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Determine the concentration of 6'-Hydroxymethyl Simvastatin in the sample using the regression equation from the calibration curve.

-

Workflow for HPLC Analysis:

A generalized workflow for the HPLC analysis of 6'-Hydroxymethyl Simvastatin.

Metabolic Fate and Pharmacological Activity

6'-Hydroxymethyl Simvastatin is a major active metabolite of Simvastatin, formed primarily in the liver by CYP3A4 and CYP3A5 enzymes.[1] This metabolic conversion is a critical step in the bioactivation of the parent drug. Both Simvastatin and its metabolites, including 6'-Hydroxymethyl Simvastatin, contribute to the overall therapeutic effect of lowering cholesterol levels.

The pharmacological activity of 6'-Hydroxymethyl Simvastatin, in its hydroxy acid form, is attributed to its ability to competitively inhibit HMG-CoA reductase. This inhibition reduces the synthesis of mevalonate, a precursor of cholesterol, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.

While the primary pharmacological action is the inhibition of HMG-CoA reductase, statins and their metabolites are also known to have pleiotropic effects, including anti-inflammatory and antioxidant properties, which may contribute to their cardiovascular benefits. The specific contribution of 6'-Hydroxymethyl Simvastatin to these pleiotropic effects is an area of ongoing research.

Conclusion

6'-Hydroxymethyl Simvastatin is a key active metabolite of Simvastatin, playing a significant role in its cholesterol-lowering efficacy. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical characterization, is essential for researchers in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry. This technical guide provides a comprehensive overview of these aspects, offering valuable protocols and insights to support further research and development in this area.

References

-

Spectral data analysis and identification of simvastatin. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. (2021). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthetic Methods for Simvastatin – an Overview. (2019). Natural Sciences Publishing. Retrieved January 9, 2026, from [Link]

-

Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]

-

A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations. (2015). Molecules. Retrieved January 9, 2026, from [Link]

-

Validation method for measuring simvastatin in human plasma by HPLC-UV and its application in study simvastatin stability in plasma and working solution. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

-

6'-Hydroxymethyl Simvastatin. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

New Synthesis of Simvastatin. (2008). ResearchGate. Retrieved January 9, 2026, from [Link]

-

STABILITY INDICATING UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SIMVASTATIN IN BULK AND TABLET DOSAGE FORM. (2015). Journal of Applied Pharmacy. Retrieved January 9, 2026, from [Link]

-

6'-Hydroxymethyl simvastatin. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

-

New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

6'-Hydroxymethyl Simvastatin Acid Sodium Salt. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Identification and Analysis of simvastatin. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved January 9, 2026, from [Link]

-

6-hydroxymethyl simvastatin acid. (n.d.). ClinPGx. Retrieved January 9, 2026, from [Link]

-

The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals. (2000). Nature Medicine. Retrieved January 9, 2026, from [Link]

-

Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. (2021). OUCI. Retrieved January 9, 2026, from [Link]

-

The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals. (2000). PubMed. Retrieved January 9, 2026, from [Link]

-

HMG-CoA Reductase Inhibitors. (2023). StatPearls. Retrieved January 9, 2026, from [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2018). PMC. Retrieved January 9, 2026, from [Link]

-

The ¹H NMR spectra of simvastatin (A), G32B4S14gl (B), G32B2C4S12gl... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 6'-HYDROXYMETHYL SIMVASTATIN | 114883-29-3 [amp.chemicalbook.com]

- 5. 6'-Hydroxymethyl Simvastatin | C25H38O6 | CID 14373163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ClinPGx [clinpgx.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 6'-Hydroxymethyl Simvastatin: Biocatalytic and Chemical Approaches

Introduction: The Significance of 6'-Hydroxymethyl Simvastatin

Simvastatin, a leading therapeutic agent for hypercholesterolemia, is a prodrug that is converted in vivo to its active β-hydroxyacid form.[1][2][3] The metabolic fate of simvastatin is complex, involving multiple enzymatic transformations that influence its efficacy and clearance. Among its major metabolites, 6'-Hydroxymethyl Simvastatin holds significant interest for researchers and drug development professionals.[4][5] Understanding the synthesis of this key metabolite is crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and the development of second-generation statins with improved pharmacological profiles. This guide provides an in-depth technical exploration of the primary synthesis pathways for 6'-Hydroxymethyl Simvastatin, detailing both biocatalytic and chemical methodologies.

Part 1: Biocatalytic Synthesis - Harnessing Nature's Precision

The regioselective hydroxylation of complex molecules like simvastatin presents a formidable challenge for traditional chemical synthesis. Nature, however, has evolved a sophisticated enzymatic machinery capable of performing such transformations with remarkable precision. Biocatalytic approaches to 6'-Hydroxymethyl Simvastatin synthesis leverage this natural capability, offering environmentally benign and highly selective routes to the desired product.

Microbial Biotransformation: A Whole-Cell Approach

Whole-cell biotransformation utilizes intact microorganisms to catalyze the desired chemical reaction. This method benefits from the presence of native cofactor regeneration systems and enzyme protection within the cellular environment.

An early and notable example involves the use of an actinomycete, MA 6474 (ATCC 53828), isolated from a soil sample.[6] This microorganism was found to biotransform the sodium salt of simvastatin into three primary products: 6-alpha-hydroxymethyl simvastatin, 6-beta-hydroxymethyl simvastatin, and a 6-ring-hydroxy derivative.[6] The process parameters were optimized to enhance the production of the desired 6-alpha-hydroxymethyl diastereomer. Key findings from this work include:[6]

-

Magnesium Ion Enhancement: The addition of magnesium sulfate to the culture medium resulted in a five-fold increase in the rate of bioconversion to the alpha diastereomer.[6]

-

pH Control: The ratio of the different hydroxylation products was found to be regulated by the pH of the culture medium.[6]

-

Fed-Batch Fermentation: A controlled addition of the simvastatin substrate in a 23-liter fermentor led to a two-fold increase in the production of the alpha diastereomer and a significant 23-fold increase in its formation rate.[6]

This whole-cell approach demonstrates the potential for scalable and efficient production of 6'-Hydroxymethyl Simvastatin, with the final diastereomeric ratio favoring the alpha form, which simplifies downstream processing.[6]

Enzymatic Synthesis: The Role of Cytochrome P450 Monooxygenases

At the heart of microbial and human metabolism of simvastatin are the cytochrome P450 (CYP) enzymes. These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics, including many drugs.[7][8]

Human Liver Microsomes and Recombinant CYPs: In vitro studies using human liver microsomes have definitively identified CYP3A4 and CYP3A5 as the primary isoforms responsible for the metabolism of simvastatin and its active hydroxy acid form.[7][8][9] Recombinant CYP3A4 has been shown to be the most active enzyme in catalyzing the formation of hydroxylated metabolites of simvastatin.[7] The use of engineered cytochrome P450 enzymes offers a more controlled and potentially more efficient approach compared to whole-cell systems. For instance, mutants of CYP102A1 have been successfully employed for the regioselective C-hydroxylation of statin-related compounds, highlighting the potential for creating bespoke biocatalysts for the synthesis of specific metabolites.[8]

The enzymatic approach offers high selectivity and avoids the formation of unwanted byproducts often associated with chemical synthesis. However, challenges remain in terms of enzyme stability, cofactor costs, and scalability.

Part 2: A Proposed Chemical Synthesis Pathway

While biocatalytic methods offer elegance and selectivity, a robust chemical synthesis route remains a valuable tool for producing 6'-Hydroxymethyl Simvastatin, particularly for obtaining specific isomers and for applications where biological systems are not feasible. Direct chemical synthesis of 6'-Hydroxymethyl Simvastatin is not extensively detailed in publicly available literature, likely due to the challenges of regioselectivity. However, a plausible synthetic route can be designed based on established principles of organic chemistry.

The primary challenge in the chemical synthesis of 6'-Hydroxymethyl Simvastatin is the selective hydroxylation of the 6'-methyl group in the presence of other reactive sites. A multi-step synthesis would likely be required, involving protection of reactive functional groups, selective functionalization, and subsequent deprotection.

A Plausible Retrosynthetic Analysis:

A logical approach would involve the selective introduction of a hydroxyl group at the 6'-position of a protected simvastatin derivative. The key steps would be:

-

Protection of the Hydroxyl Groups: The two hydroxyl groups in the dihydroxy acid portion of simvastatin (or its lactone form) are susceptible to oxidation and other side reactions. These would need to be protected, for example, as silyl ethers (e.g., TBDMS) or other suitable protecting groups.

-

Allylic Bromination: The 6'-methyl group is allylic to a double bond in the hexahydronaphthalene ring system. This position is susceptible to radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This would introduce a bromine atom at the 6'-position.

-

Nucleophilic Substitution: The resulting 6'-bromomethyl derivative can then undergo nucleophilic substitution with a hydroxide source to introduce the hydroxyl group. A milder approach would be to use a carboxylate salt (e.g., sodium acetate) followed by hydrolysis to avoid potential elimination side reactions.

-

Deprotection: The final step would be the removal of the protecting groups from the dihydroxy acid moiety to yield 6'-Hydroxymethyl Simvastatin.

Experimental Protocols

Protocol 1: Microbial Biotransformation of Simvastatin

This protocol is a conceptualized procedure based on the findings reported for the biotransformation of simvastatin using an actinomycete.[6]

1. Culture Preparation:

- Inoculate a seed culture of Actinomycete MA 6474 (ATCC 53828) in a suitable growth medium.

- Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

2. Fermentation:

- Transfer the seed culture to a 23-liter production fermentor containing an optimized fermentation medium supplemented with 0.125 mg/L MgSO4·7H2O.

- Maintain the pH at a predetermined optimal level for the desired product ratio.

- After an initial growth phase, introduce the sodium salt of simvastatin to the culture in a fed-batch manner.

3. Monitoring and Extraction:

- Monitor the bioconversion process by periodically taking samples and analyzing them by HPLC.

- After maximal conversion is achieved, harvest the fermentation broth.

- Extract the products from the broth using a suitable organic solvent (e.g., ethyl acetate).

4. Purification:

- Purify the 6'-Hydroxymethyl Simvastatin from the crude extract using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 2: Proposed Chemical Synthesis of 6'-Hydroxymethyl Simvastatin

This is a hypothetical protocol based on standard organic synthesis principles.

Step 1: Protection of Simvastatin

- Dissolve simvastatin in a suitable aprotic solvent (e.g., DMF).

- Add a silylating agent (e.g., TBDMS-Cl) and an amine base (e.g., imidazole).

- Stir at room temperature until the reaction is complete (monitored by TLC).

- Work up the reaction to isolate the protected simvastatin.

Step 2: Allylic Bromination

- Dissolve the protected simvastatin in a non-polar solvent (e.g., CCl4).

- Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

- Reflux the mixture with irradiation from a sunlamp until the starting material is consumed.

- Cool the reaction and filter off the succinimide.

- Concentrate the filtrate to obtain the crude 6'-bromomethyl derivative.

Step 3: Hydroxylation

- Dissolve the crude brominated product in a polar aprotic solvent (e.g., acetone).

- Add a nucleophilic acetate source (e.g., potassium acetate) and a phase-transfer catalyst.

- Heat the reaction to drive the substitution.

- After the reaction is complete, hydrolyze the resulting acetate ester with a mild base (e.g., K2CO3 in methanol/water).

Step 4: Deprotection

- Dissolve the protected 6'-Hydroxymethyl Simvastatin in a suitable solvent (e.g., THF).

- Add a fluoride source (e.g., TBAF) to remove the silyl protecting groups.

- Monitor the reaction by TLC.

- Purify the final product by chromatography.

Data Presentation

Table 1: Comparison of Synthesis Pathways

| Feature | Biocatalytic Synthesis | Chemical Synthesis |

| Selectivity | High regioselectivity and stereoselectivity | Potentially low; may require protecting groups |

| Reaction Conditions | Mild (aqueous, near neutral pH, ambient temp.) | Often harsh (extreme pH, high temp., organic solvents) |

| Byproducts | Minimal, often structurally related | Significant, requiring extensive purification |

| Environmental Impact | Generally low, "green" chemistry | Higher, use of hazardous reagents and solvents |

| Scalability | Can be challenging due to fermentation complexity | Generally well-established and scalable |

| Substrate Scope | Often limited to a narrow range of substrates | Broader applicability |

Visualizations

Caption: Biocatalytic routes to 6'-Hydroxymethyl Simvastatin.

Caption: Proposed chemical synthesis workflow.

Conclusion

The synthesis of 6'-Hydroxymethyl Simvastatin can be approached through both biocatalytic and chemical methodologies. Biocatalytic routes, particularly those employing whole-cell fermentation or purified cytochrome P450 enzymes, offer unparalleled selectivity and are environmentally friendly. While challenges in scalability and enzyme stability exist, ongoing research in metabolic engineering and enzyme immobilization is poised to overcome these limitations. Chemical synthesis, although potentially less selective and more environmentally demanding, provides a versatile and established platform for producing this important metabolite. The choice of synthesis pathway will ultimately depend on the specific requirements of the research or development program, including the desired scale, purity, and isomeric form of the final product.

References

-

Greasham, R., et al. (1991). Bioconversion of the Sodium Salt of Simvastatin (MK-733) to 6-desmethyl-6-alpha-hydroxymethyl Simvastatin. Journal of Industrial Microbiology, 8(3), 157-64. [Link]

-

Bhatia, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614. [Link]

-

Xie, X., et al. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054-2060. [Link]

-

Bhatia, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614. [Link]

-

Tu, Q., et al. (2016). Drug metabolome of the Simvastatin formed by human intestinal microbiota in vitro. Scientific Reports, 6, 26398. [Link]

-

Bhatia, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. [Link]

-

Barrios-González, J., & Miranda, R. U. (2014). Simvastatin: Biological Production, Therapeutic Applications and Proposed Alternative Hypothesis for Biosynthesis. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 11-20. [Link]

-

Codexis, Inc. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture. Nominated for the 2012 Presidential Green Chemistry Challenge Award. [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120-124. [Link]

-

Le, T. K., et al. (2021). A Novel Statin Compound from Monacolin J Produced Using CYP102A1-Catalyzed Regioselective C-Hydroxylation. Molecules, 26(11), 3392. [Link]

-

Stojančević, M., et al. (2023). Bioaccumulation and biotransformation of simvastatin in probiotic bacteria: A step towards better understanding of drug-bile acids-microbiome interactions. Frontiers in Pharmacology, 14, 1093105. [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. Scilit. [Link]

-

National Center for Biotechnology Information. (n.d.). Simvastatin. PubChem Compound Database. [Link]

-

Tang, Y. (2008). Enzymatic Synthesis of Simvastatin. ResearchGate. [Link]

-

Balraj, J., et al. (2022). Bioconversion of lovastatin to simvastatin by Streptomyces carpaticus toward the inhibition of HMG-CoA activity. Biotechnology and Applied Biochemistry, 70(2), 524-534. [Link]

-

Tang, Y., et al. (2005). Methods for making simvastatin and intermediates. World Intellectual Property Organization. [Link]

-

Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences Publishing. [Link]

-

PharmGKB. (n.d.). 6-hydroxymethyl simvastatin acid. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Al-Majdoub, Z. M., et al. (2024). Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay. BMC Cardiovascular Disorders, 24(1), 133. [Link]

-

Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(4), 476-483. [Link]

-

Rowles, I., & Flitsch, S. L. (2021). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 22(12), 2051-2065. [Link]

- Amgen Inc. (2001). Process for producing simvastatin.

Sources

- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioconversion of the sodium salt of simvastatin (MK-733) to 6-desmethyl-6-alpha-hydroxymethyl simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

The Biological Activity of 6'-Hydroxymethyl Simvastatin: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the biological activity of 6'-Hydroxymethyl Simvastatin, a principal active metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, experimental validation protocols, and the broader therapeutic implications of this significant metabolic product.

Introduction: The Significance of a Major Metabolite

Simvastatin, a lactone prodrug, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to yield a variety of metabolites.[1][2] Among these, 6'-Hydroxymethyl Simvastatin emerges as a major active contributor to the overall therapeutic effect of the parent drug.[1][3] Understanding the specific biological activities of this metabolite is crucial for a comprehensive grasp of simvastatin's pharmacology, including its efficacy and potential for pleiotropic effects. This guide will dissect the known biological functions of 6'-Hydroxymethyl Simvastatin, providing both foundational knowledge and practical experimental frameworks.

Mechanism of Action: Inhibition of HMG-CoA Reductase

The primary and most well-established biological activity of 6'-Hydroxymethyl Simvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the biosynthesis of cholesterol.[4] By binding to the active site of HMG-CoA reductase, 6'-Hydroxymethyl Simvastatin effectively blocks the production of mevalonate, leading to a downstream reduction in endogenous cholesterol synthesis.

Signaling Pathway: Cholesterol Biosynthesis Inhibition

Caption: Inhibition of the mevalonate pathway by 6'-Hydroxymethyl Simvastatin.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of 6'-Hydroxymethyl Simvastatin, a combination of in vitro and in vivo assays is essential. The following protocols are designed to provide a robust framework for such investigations.

In Vitro Assessment of HMG-CoA Reductase Inhibition

This protocol details a cell-free enzymatic assay to quantify the direct inhibitory effect of 6'-Hydroxymethyl Simvastatin on HMG-CoA reductase activity.

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and DTT. Prepare stock solutions of NADPH, HMG-CoA reductase enzyme, and radiolabeled [14C]-HMG-CoA.

-

Compound Dilution: Prepare a serial dilution of 6'-Hydroxymethyl Simvastatin in a suitable solvent (e.g., DMSO) to achieve a range of final assay concentrations. A vehicle control (solvent only) must be included.

-

Assay Setup: In a 96-well plate, combine the reaction buffer, NADPH, and HMG-CoA reductase enzyme.

-

Inhibitor Addition: Add the diluted 6'-Hydroxymethyl Simvastatin or vehicle control to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [14C]-HMG-CoA to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid.

-

Lactonization: The acidic conditions facilitate the conversion of the product, [14C]-mevalonic acid, to [14C]-mevalonolactone.

-

Separation: Separate the [14C]-mevalonolactone from the unreacted [14C]-HMG-CoA using a small ion-exchange column.

-

Quantification: Elute the [14C]-mevalonolactone and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Cholesterol Synthesis Assay

This protocol assesses the ability of 6'-Hydroxymethyl Simvastatin to inhibit de novo cholesterol synthesis in a cellular context.

Experimental Workflow: Cell-Based Cholesterol Synthesis Assay

Caption: Workflow for the cell-based cholesterol synthesis assay.

Step-by-Step Methodology:

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media until they reach 70-80% confluency.

-

Cell Seeding: Seed the HepG2 cells into 96-well plates at a suitable density.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of 6'-Hydroxymethyl Simvastatin or a vehicle control.

-

Incubation: Incubate the treated cells for 24 to 48 hours.

-

Radiolabeling: Add [14C]-acetate, a precursor for cholesterol synthesis, to the culture medium and incubate for an additional 2 to 4 hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a solvent mixture such as hexane:isopropanol.

-

Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) to isolate the cholesterol fraction.

-

Quantification: Quantify the amount of newly synthesized [14C]-cholesterol by phosphorimaging or by scraping the corresponding band from the TLC plate and performing scintillation counting.

-

Normalization: Normalize the results to the total protein concentration in each well.

-

Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of 6'-Hydroxymethyl Simvastatin and determine the IC50 value.

In Vivo Assessment of Cholesterol-Lowering Efficacy

This protocol outlines a general framework for evaluating the cholesterol-lowering effects of 6'-Hydroxymethyl Simvastatin in a relevant animal model.

Experimental Workflow: In Vivo Cholesterol-Lowering Study

Caption: Workflow for an in vivo cholesterol-lowering efficacy study.

Step-by-Step Methodology:

-

Animal Model: Utilize a suitable animal model of hypercholesterolemia, such as New Zealand white rabbits or Sprague-Dawley rats fed a high-cholesterol diet.[7]

-

Acclimatization and Diet: Acclimatize the animals and induce hypercholesterolemia with a specialized diet for a designated period.

-

Grouping and Dosing: Randomly assign animals to different treatment groups: vehicle control, and at least two dose levels of 6'-Hydroxymethyl Simvastatin. Administer the compound or vehicle daily via oral gavage.

-

Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study period.

-

Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides using commercially available enzymatic kits.

-

Study Termination and Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and other relevant tissues for further analysis (e.g., gene expression studies related to cholesterol metabolism).

-

Data Analysis: Statistically analyze the changes in lipid parameters between the treatment groups and the vehicle control group to determine the in vivo efficacy.

Pharmacokinetic Profile

The pharmacokinetic properties of 6'-Hydroxymethyl Simvastatin are integral to its biological activity. Following oral administration of simvastatin, peak plasma concentrations of the active HMG-CoA reductase inhibitors, including 6'-Hydroxymethyl Simvastatin, are generally reached within 1.3 to 2.4 hours.[6] Like its parent compound, 6'-Hydroxymethyl Simvastatin is subject to further metabolism and is primarily eliminated through biliary excretion.[6] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential for predicting its therapeutic window and potential for drug-drug interactions.

Pleiotropic Effects: Beyond Cholesterol Lowering

Statins are known to exert a range of beneficial cardiovascular effects that are independent of their lipid-lowering properties, collectively termed "pleiotropic effects."[8] These include anti-inflammatory, antioxidant, and endothelial-stabilizing actions. While direct experimental evidence for the pleiotropic effects of 6'-Hydroxymethyl Simvastatin is limited, studies on other statins provide valuable insights. For instance, hydroxylated metabolites of atorvastatin have been shown to possess antioxidant properties.[5] Given its hydroxylated structure, it is plausible that 6'-Hydroxymethyl Simvastatin also contributes to the antioxidant and anti-inflammatory profile of simvastatin.[8][9] Further research is warranted to specifically elucidate the pleiotropic activities of this metabolite.

Potential Pleiotropic Mechanisms

Caption: Potential pleiotropic effects of 6'-Hydroxymethyl Simvastatin.

Summary and Future Directions

6'-Hydroxymethyl Simvastatin is a key active metabolite of simvastatin that plays a significant role in its cholesterol-lowering efficacy through the potent inhibition of HMG-CoA reductase. The experimental protocols outlined in this guide provide a comprehensive framework for the detailed investigation of its biological activities.

Future research should focus on several key areas:

-

Quantitative Potency: Determining the precise IC50 value of 6'-Hydroxymethyl Simvastatin for HMG-CoA reductase is a critical next step for a complete pharmacological characterization.

-

Pleiotropic Activities: Dedicated studies are needed to confirm and quantify the inferred antioxidant, anti-inflammatory, and other pleiotropic effects of this specific metabolite.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A more detailed ADME profile and PK/PD modeling will enhance our understanding of its contribution to the overall clinical effects of simvastatin.

-

Off-Target Profiling: Investigating potential off-target interactions will provide a more complete safety and activity profile.

By addressing these research questions, the scientific community can further refine our understanding of statin pharmacology and potentially uncover new therapeutic applications for this important class of drugs and their metabolites.

References

- Jiang, W. G., et al. (2016). The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer. Oncotarget, 7(48), 78899–78911.

- Shishehbor, M. H., et al. (2003). Statins promote potent systemic antioxidant effects through specific inflammatory pathways.

- Penno, A., et al. (2014). Most appropriate animal models to study the efficacy of statins: a systematic review. Journal of internal medicine, 276(3), 221–234.

- Zhang, Y., et al. (2012). Effects of simvastatin on apolipoprotein M in vivo and in vitro. Lipids in health and disease, 11, 10.

- Chen, J., et al. (2003). Effect of simvastatin on left ventricular mass in hypercholesterolemic rabbits. American journal of physiology.

- Ditschuneit, H., et al. (2011). Comparison of different HMG-CoA reductase inhibitors. European Journal of Clinical Pharmacology, 40(S1), 27-32.

- MDPI. (2021). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor.

- Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug metabolism and disposition, 18(4), 476–483.

-

PubChem. Simvastatin. Available from: [Link]

- Ray, K. K., & Cannon, C. P. (2005). Comparing HMG-CoA reductase inhibitors. Atherosclerosis Supplements, 6(4), 25-32.

- Singh, A., et al. (2015). Evaluation anti-inflammatory and anti-oxidant activity of simvastatin in asthma. Journal of clinical and diagnostic research, 9(12), FC01–FC04.

- Silva, L. S., et al. (2022).

- Tuomisto, T. T., et al. (2008). Simvastatin has an anti-inflammatory effect on macrophages via upregulation of an atheroprotective transcription factor, Kruppel-like factor 2. Cardiovascular research, 78(1), 175–184.

- Schachter, M. (2005). Pharmacological comparison of the statins. International journal of clinical practice, 59(1), 117–124.

- Wolski, Z., et al. (2004). Anti-inflammatory and hypolipemic effects in vitro of simvastatin comparing to epicatechin in patients with type-2 hypercholesterolemia. Medical science monitor, 10(1), PI1–PI6.

- Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug metabolism and disposition, 25(10), 1191–1199.

- Ungureanu, G., et al. (2003). Evaluation of simvastatin antioxidant effects.

- Kashfi, K., & Rigas, B. (2022). Molecular targets of statins and their potential side effects: Not all the glitter is gold. European journal of pharmacology, 923, 174906.

- ResearchGate. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor.

-

ClinPGx. 6-hydroxymethyl simvastatin acid. Available from: [Link]

- Markowska, A., et al. (2020). Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase. Molecules, 25(24), 5926.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statins promote potent systemic antioxidant effects through specific inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 6'-Hydroxymethyl Simvastatin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed lipid-lowering agent, functions as a prodrug that undergoes extensive metabolism to yield a cascade of active and inactive compounds.[1][2][3][4] Among its major active metabolites is 6'-Hydroxymethyl Simvastatin, which plays a significant role in the drug's overall therapeutic efficacy. This guide provides a detailed exploration of the formation and mechanism of action of 6'-Hydroxymethyl Simvastatin. We will dissect the metabolic pathways leading to its synthesis, elucidate its core function as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, and present relevant experimental protocols for its characterization. This document is intended to serve as a technical resource, synthesizing current knowledge with practical, field-proven methodologies.

Introduction: The Metabolic Journey of Simvastatin

Simvastatin is administered in an inactive lactone form.[1][5] Following oral administration, it is hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver to its active β-hydroxyacid form, Simvastatin Acid (SVA).[1][6] This activation is crucial for its pharmacological activity. SVA is the primary active moiety, but it is also the substrate for further metabolism, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[1][4][7][8] This Phase I metabolism gives rise to several oxidized metabolites, including the prominent and active 6'-Hydroxymethyl Simvastatin.[5]

The metabolic conversion of simvastatin is a critical determinant of its efficacy and potential for drug-drug interactions. The major enzymes responsible for the oxidative metabolism of SVA are CYP3A4 and CYP3A5, with a minor contribution from CYP2C8.[1][7][9] Genetic polymorphisms in these enzymes can lead to significant interindividual variability in plasma concentrations of simvastatin and its metabolites, impacting both therapeutic response and the risk of adverse effects like myopathy.[1][5]

Caption: Competitive inhibition of HMG-CoA reductase by 6'-Hydroxymethyl Simvastatin.

Downstream Cellular and Systemic Effects

The inhibition of hepatic cholesterol synthesis triggers a cascade of events aimed at restoring cellular cholesterol homeostasis:

-

Upregulation of LDL Receptors: The reduction in intracellular cholesterol concentration stimulates the synthesis and cell-surface expression of low-density lipoprotein (LDL) receptors on hepatocytes. [10]2. Enhanced LDL Clearance: These upregulated receptors increase the binding and endocytosis of LDL particles from the bloodstream, leading to a significant reduction in plasma LDL-cholesterol levels. [10]3. Impact on Other Lipoproteins: The overall effect is a decrease in total cholesterol, LDL-cholesterol, and triglycerides. [11][12] Beyond lipid lowering, statins exhibit pleiotropic effects, including improving endothelial function and reducing inflammation, which are partly attributed to the inhibition of isoprenoid synthesis downstream of mevalonate. [13]For instance, statins have been shown to activate the protein kinase Akt, which can promote angiogenesis. [14]

Experimental Protocols for Mechanistic Characterization

To validate the mechanism of action and quantify the inhibitory potential of 6'-Hydroxymethyl Simvastatin, specific in vitro assays are essential.

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC₅₀ (half-maximal inhibitory concentration) of 6'-Hydroxymethyl Simvastatin. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase. [15][16] Materials:

-

Purified human HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

6'-Hydroxymethyl Simvastatin (test inhibitor)

-

Pravastatin or Atorvastatin (positive control inhibitor) [16]* 96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Methodology:

-

Reagent Preparation: Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, prepare the following reactions (in triplicate):

-

Blank: Assay Buffer, HMG-CoA.

-

Enzyme Control (No Inhibitor): Assay Buffer, HMG-CoA reductase, NADPH.

-

Test Inhibitor Wells: Assay Buffer, HMG-CoA reductase, NADPH, and varying concentrations of 6'-Hydroxymethyl Simvastatin.

-

Positive Control Wells: Assay Buffer, HMG-CoA reductase, NADPH, and varying concentrations of the control statin.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C. The rate of NADPH consumption is reflected by the decrease in absorbance.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [17]

-

Caption: Experimental workflow for the HMG-CoA reductase in vitro inhibition assay.

Protocol: LC-MS/MS Quantification in Biological Matrices

This protocol provides a general framework for quantifying 6'-Hydroxymethyl Simvastatin in plasma for pharmacokinetic studies, using a stable isotope-labeled internal standard. [18] Materials:

-

6'-Hydroxymethyl Simvastatin analytical standard

-

Stable isotope-labeled internal standard (e.g., 6'-Hydroxymethyl Simvastatin-d6)

-

Plasma samples (e.g., human K2-EDTA plasma)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Deionized water

-

LC-MS/MS system

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard to ensure specificity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve by spiking blank plasma with known concentrations of the analytical standard.

-

Calculate the concentration of 6'-Hydroxymethyl Simvastatin in the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

-

Quantitative Data Summary

The inhibitory potency of statins and their metabolites is a key parameter in drug development. While specific IC₅₀ values for 6'-Hydroxymethyl Simvastatin are not always publicly available in comparative tables, they can be determined experimentally as described above. The table below illustrates how such data would be presented.

| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Primary Metabolizing Enzyme |

| Simvastatin Acid | HMG-CoA Reductase | Enzymatic, Spectrophotometric | Value | CYP3A4, CYP3A5 |

| 6'-Hydroxymethyl Simvastatin | HMG-CoA Reductase | Enzymatic, Spectrophotometric | To be determined | CYP3A4, CYP3A5 |

| Atorvastatin (Control) | HMG-CoA Reductase | Enzymatic, Spectrophotometric | Reference Value | CYP3A4 |

| Pravastatin (Control) | HMG-CoA Reductase | Enzymatic, Spectrophotometric | Reference Value | Sulfation |

Conclusion

6'-Hydroxymethyl Simvastatin is a pharmacologically active metabolite that contributes to the overall therapeutic effect of simvastatin. Formed via CYP3A4/5-mediated oxidation of the active simvastatin acid, its mechanism of action is centered on the potent and competitive inhibition of HMG-CoA reductase. This action effectively reduces hepatic cholesterol synthesis, leading to increased LDL-cholesterol clearance from circulation. Understanding this mechanism is crucial for optimizing statin therapy, predicting drug interactions, and developing next-generation lipid-lowering agents. The experimental protocols provided herein offer a robust framework for researchers to further investigate the properties of this and other statin metabolites.

References

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120–124. [Link]

-

Shi, J., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Separations, 9(12), 400. [Link]

-

Kitzmiller, J. P., et al. (2014). CYP3A422 and CYP3A53 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort. Pharmacogenetics and Genomics, 24(5), 259–265. [Link]

-

ResearchGate. (n.d.). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. [Link]

-

Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2014). Statins and CYP Interactions. Prescriber Update, 35(1), 5-7. [Link]

-

Jadhav, S. D., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614. [Link]

-

National Center for Biotechnology Information. (n.d.). Simvastatin. PubChem Compound Summary for CID 54454. [Link]

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). [Link]

-

Ram, R., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of King Saud University - Science, 34(1), 101681. [Link]

-

ResearchGate. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Simvastatin. [Link]

-

Perola, M., et al. (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. Metabolites, 12(8), 758. [Link]

-

Sizar, O., & Khaddour, K. (2023). Simvastatin. In StatPearls. StatPearls Publishing. [Link]

-

ResearchGate. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. [Link]

-

Singh, P., et al. (2022). A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol. Journal of Biomolecular Structure and Dynamics, 40(19), 8786-8801. [Link]

-

ResearchGate. (n.d.). Population Pharmacokinetic Analysis of Simvastatin and its Active Metabolite with the Characterization of Atypical Complex Absorption Kinetics. [Link]

-

Pahan, K. (2022). HMG-CoA Reductase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Simvastatin?. Synapse. [Link]

-

Lütjohann, D., & von Bergmann, K. (1998). Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences. Clinical Pharmacokinetics, 34(5), 355-370. [Link]

-

Lee, J., et al. (2010). Evaluation of Pharmacokinetics of Simvastatin and Its Pharmacologically Active Metabolite from Controlled-Release Tablets of Simvastatin. Archives of Pharmacal Research, 33(11), 1833-1839. [Link]

-

Kureishi, Y., et al. (2000). The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals. Nature Medicine, 6(9), 1004–1010. [Link]

-

RxList. (2021). How Do HMG-CoA Reductase Inhibitors Work?. [Link]

-

NURSING.com. (2015). HMG CoA Reductase Inhibitors (Statins). [Link]

-

Duane, W. C., & Hunninghake, D. B. (1988). Simvastatin, a competitive inhibitor of HMG-CoA reductase, lowers cholesterol saturation index of gallbladder bile. Hepatology, 8(5), 1147-1150. [Link]

Sources

- 1. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statins and CYP Interactions [medsafe.govt.nz]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 12. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Simvastatin? [synapse.patsnap.com]

- 14. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. japsonline.com [japsonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

discovery of 6'-Hydroxymethyl Simvastatin as a metabolite

An In-depth Technical Guide to the Discovery and Characterization of 6'-Hydroxymethyl Simvastatin

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, metabolic pathway, and analytical characterization of 6'-Hydroxymethyl Simvastatin, a key active metabolite of the widely prescribed cholesterol-lowering drug, Simvastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the causal mechanisms behind experimental designs and provides validated protocols for the study of this important compound.

Introduction: The Clinical Context of Simvastatin Metabolism

Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is administered as an inactive lactone prodrug, which is rapidly hydrolyzed in vivo to its active β-hydroxy acid form, Simvastatin Acid (SVA).[3][4][5] The clinical efficacy of simvastatin is not solely dependent on the parent drug but is significantly influenced by its extensive hepatic metabolism, which generates several active metabolites.[2] Understanding this metabolic landscape is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The primary engine of simvastatin metabolism is the cytochrome P450 (CYP) enzyme system, with the CYP3A4 isoform playing a dominant role in both the liver and intestine.[6][7][8][9] This heavy reliance on CYP3A4 makes simvastatin highly susceptible to interactions with other drugs that inhibit or induce this enzyme, potentially leading to increased risk of adverse effects like myopathy or reduced therapeutic efficacy.[10] The journey to characterize simvastatin's metabolic profile led to the identification of several oxidative metabolites, among which 6'-Hydroxymethyl Simvastatin emerged as a significant contributor to the drug's overall pharmacological activity.[2][11]

The Discovery Pathway: From In Vitro Incubation to Structural Elucidation

The identification of 6'-Hydroxymethyl Simvastatin was the result of systematic drug metabolism studies designed to map the biotransformation of the parent drug. The foundational approach involves incubating the drug with biological systems that replicate human metabolism, followed by advanced analytical separation and detection.

Causality in Experimental Design: Why Human Liver Microsomes?

Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP450 family. They serve as the gold-standard in vitro tool for predicting hepatic clearance and identifying metabolic pathways. The choice of HLMs is deliberate:

-

Enzymatic Relevance: They contain the full complement of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes present in the human liver, providing a clinically relevant metabolic environment.[7][8]

-

Cofactor Dependence: The oxidative reactions catalyzed by CYP enzymes are dependent on the cofactor NADPH.[8] By comparing incubations with and without NADPH, researchers can definitively distinguish between CYP-mediated metabolism and non-enzymatic degradation or hydrolysis. The conversion of simvastatin to its active acid form (SVA), for example, is catalyzed by esterases and is NADPH-independent.[12]

-

Predictive Power: Kinetic data generated from HLM studies, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), can be used to calculate intrinsic clearance, which is crucial for predicting in vivo drug behavior.[7]

Upon incubation of simvastatin with HLMs in the presence of NADPH, a constellation of metabolic products is formed. Early studies identified major metabolites such as 3'-hydroxy simvastatin and 6'-exomethylene simvastatin.[8][13] Further investigation of the metabolic profile revealed the presence of 6'-Hydroxymethyl Simvastatin, formed through the oxidative metabolism of both the parent lactone and the active simvastatin acid by CYP3A4 and CYP3A5.[11]

Diagram 1: The Metabolic Pathway of Simvastatin This diagram illustrates the primary biotransformation routes of simvastatin, highlighting the central role of CYP3A4 in generating key oxidative metabolites, including 6'-Hydroxymethyl Simvastatin.

Caption: Metabolic activation and primary oxidative pathways of Simvastatin.

Methodologies for Identification, Characterization, and Quantification

The unambiguous identification of 6'-Hydroxymethyl Simvastatin requires a combination of robust in vitro experimental systems and highly sensitive analytical technology.

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes

This protocol provides a self-validating system to confirm the formation of 6'-Hydroxymethyl Simvastatin and identify the responsible enzymes.

Objective: To generate and identify CYP450-dependent metabolites of simvastatin.

Materials:

-

Simvastatin

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Selective CYP3A4 inhibitor (e.g., Ketoconazole or Troleandomycin)[7]

-

Acetonitrile (for reaction termination)

-

Incubator/Water Bath (37°C)

Procedure:

-

Preparation: Prepare a master mix containing phosphate buffer and HLMs (final concentration ~0.4-0.5 mg/mL protein).[14] Pre-warm the mixture at 37°C for 5 minutes.

-

Control & Test Arms:

-

Test Arm: Add simvastatin (at a concentration range covering clinically relevant levels, e.g., 1-100 µM) to the HLM master mix.[14]

-

Negative Control (No Cofactor): Prepare an identical incubation but replace the NADPH regenerating system with buffer. This arm validates that metabolite formation is NADPH-dependent (i.e., CYP-mediated).

-

Inhibition Arm: Pre-incubate the HLM master mix with a selective CYP3A4 inhibitor (e.g., 1 µM Ketoconazole) for 10 minutes before adding simvastatin. This arm validates the specific involvement of CYP3A4.

-

-

Initiation: Start the reaction by adding the NADPH regenerating system to all arms.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for LC-MS/MS analysis.

Protocol 2: Analyte Quantification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this work due to its superior sensitivity and selectivity, which are essential for detecting low-concentration metabolites in complex biological matrices.[4][15]

Objective: To separate, identify, and quantify 6'-Hydroxymethyl Simvastatin.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent separation for lipophilic compounds like simvastatin and its metabolites.[16][17] |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution allows for efficient separation of compounds with varying polarities. Formic acid aids in protonation for positive ion mode mass spectrometry. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for drug molecules. Simvastatin and its metabolites readily form protonated molecules [M+H]⁺ in positive mode.[4][18] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor ion → fragment ion transition unique to the analyte of interest. |

| Internal Standard | Stable Isotope-Labeled (SIL) standard (e.g., 6'-Oxo Simvastatin-d6) | A SIL internal standard co-elutes with the analyte and corrects for variations in sample preparation and instrument response, ensuring analytical accuracy.[18][19] |

Diagram 2: Workflow for Metabolite Characterization This diagram outlines the logical flow from the in vitro experiment to the final characterization of the metabolite using analytical instrumentation.

Caption: A logical workflow for the discovery and validation of a drug metabolite.

Pharmacological Relevance and Future Directions

The discovery of 6'-Hydroxymethyl Simvastatin is not merely an academic exercise. It is one of the major active metabolites found in human plasma, contributing to the overall HMG-CoA reductase inhibitory activity of the drug.[2] Therefore, factors influencing its formation, such as genetic polymorphisms in the CYP3A4 and CYP3A5 genes, can directly impact patient outcomes.[20] Individuals with genetic variants that lead to reduced CYP3A4/5 function may have altered metabolite profiles, potentially affecting both the efficacy and safety of simvastatin therapy.[20][21]

Future research in this area will likely focus on:

-

Quantitative Contribution: Precisely quantifying the contribution of 6'-Hydroxymethyl Simvastatin versus other metabolites to the total cholesterol-lowering effect.

-

Pharmacogenomics: Further elucidating how genetic variations in metabolic enzymes and drug transporters (such as OATP1B1) collectively influence the pharmacokinetic profile of simvastatin and its key metabolites.[11]

-

Personalized Medicine: Leveraging this knowledge to develop dosing algorithms that account for an individual's metabolic phenotype, thereby optimizing therapy and minimizing the risk of adverse events.

The meticulous work involved in the discovery and characterization of metabolites like 6'-Hydroxymethyl Simvastatin forms the bedrock of modern pharmacology, enabling a deeper understanding of drug action and paving the way for safer and more effective therapeutic strategies.

References

-

Laaksonen, R., et al. (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. Metabolites, 12(8), 759. Available from: [Link]

-

Attwa, M.W., et al. (2023). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 13(2), 273. Available from: [Link]

-

Patel, J., et al. (2023). Simvastatin. In: StatPearls. StatPearls Publishing. Available from: [Link]

-

PharmGKB. Simvastatin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available from: [Link]

-

Pharmacology of Simvastatin (Zocor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available from: [Link]

-

Al-Kuraishy, H.M., et al. (2023). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. International Journal of Molecular Sciences, 24(23), 16999. Available from: [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120-124. Available from: [Link]

-

Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition, 25(10), 1191-1199. Available from: [Link]

-

Medsafe. (2014). Statins and CYP Interactions. New Zealand Medicines and Medical Devices Safety Authority. Available from: [Link]

-

Bhatia, M.S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614. Available from: [Link]

-

Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Semantic Scholar. Available from: [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. ResearchGate. Available from: [Link]

-

ResearchGate. Scheme of simvastatin-affected metabolic pathways related to lipid metabolism according to our model. Available from: [Link]

-

DeGorter, M.K., et al. (2013). CYP3A422 and CYP3A53 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort. Pharmacogenetics and Genomics, 23(10), 576-578. Available from: [Link]

-

Bhatia, M.S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. Available from: [Link]

-

Salem, I.I., et al. (2014). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Journal of Young Pharmacists, 6(2), 37-43. Available from: [Link]

-

Alm-Larsen, C., et al. (2009). Co-medication of statins and CYP3A4 inhibitors before and after introduction of new reimbursement policy. British Journal of Clinical Pharmacology, 68(6), 963-969. Available from: [Link]

-

Paszkowska, E., et al. (2022). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE, 17(1), e0262904. Available from: [Link]

-

Laaksonen, R., et al. (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. PMC. Available from: [Link]

-

Zordiman, T., et al. (2021). Statin regulation of CYP3A4 and CYP3A5 expression. ClinPGx. Available from: [Link]

-

Jourova, L., et al. (2016). Drug metabolome of the Simvastatin formed by human intestinal microbiota in vitro. Journal of Pharmaceutical and Biomedical Analysis, 128, 201-209. Available from: [Link]

-

Wikipedia. Simvastatin. Available from: [Link]

-

Bhatia, M.S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Sciencia Pharmaceutica. Available from: [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. PMC. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14373163, 6'-Hydroxymethyl Simvastatin. Available from: [Link]

-

Wikipedia. Discovery and development of statins. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54454, Simvastatin. Available from: [Link]

Sources

- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simvastatin - Wikipedia [en.wikipedia.org]

- 6. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Statins and CYP Interactions [medsafe.govt.nz]

- 10. Co-medication of statins and CYP3A4 inhibitors before and after introduction of new reimbursement policy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]

- 14. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]